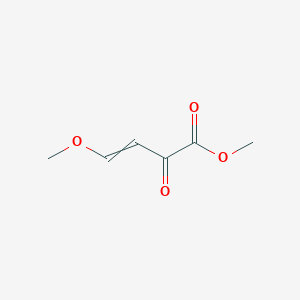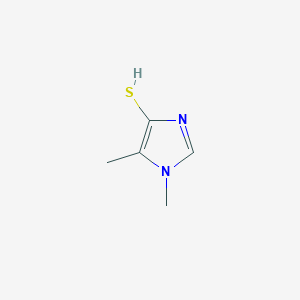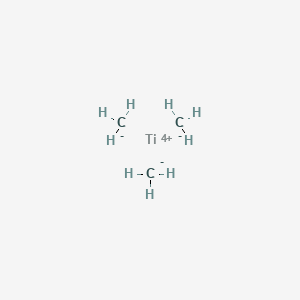![molecular formula C21H16N2O2 B14296742 N-[(Diphenylmethylidene)carbamoyl]benzamide CAS No. 112776-07-5](/img/structure/B14296742.png)
N-[(Diphenylmethylidene)carbamoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Diphenylmethylidene)carbamoyl]benzamide is an organic compound belonging to the class of amides It is characterized by the presence of a benzamide group bonded to a diphenylmethylidene carbamoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Diphenylmethylidene)carbamoyl]benzamide typically involves the reaction of benzamide with diphenylmethylidene isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Key steps include the precise control of reaction parameters and the use of purification techniques such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Diphenylmethylidene)carbamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-[(Diphenylmethylidene)carbamoyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[(Diphenylmethylidene)carbamoyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: A simpler amide with a single benzene ring.
Diphenylmethane: A related compound with two phenyl groups bonded to a central carbon.
N-Phenylbenzamide: An amide with a phenyl group attached to the nitrogen atom.
Uniqueness
N-[(Diphenylmethylidene)carbamoyl]benzamide is unique due to its combination of a benzamide group with a diphenylmethylidene carbamoyl moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
112776-07-5 |
|---|---|
Fórmula molecular |
C21H16N2O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
N-(benzhydrylidenecarbamoyl)benzamide |
InChI |
InChI=1S/C21H16N2O2/c24-20(18-14-8-3-9-15-18)23-21(25)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H,(H,23,24,25) |
Clave InChI |
DIPANCYAMJCBFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NC(=O)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


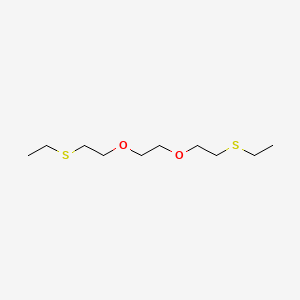
![2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine](/img/structure/B14296671.png)
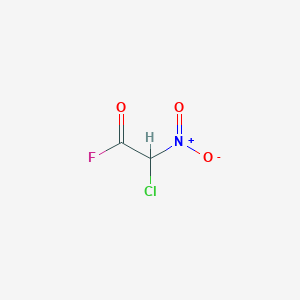
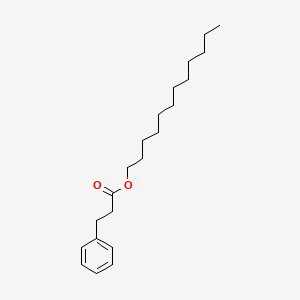

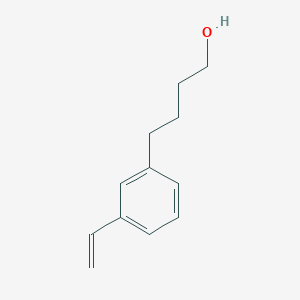
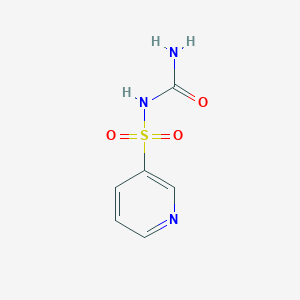
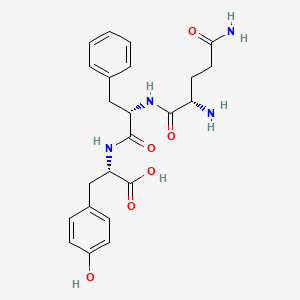
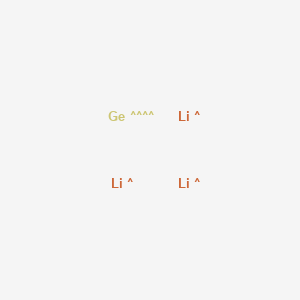
![N,N-Dimethyl-N'-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14296729.png)
![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)
